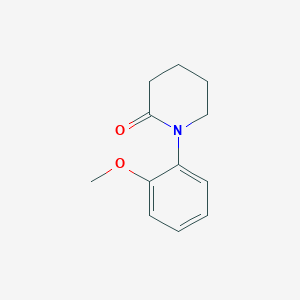

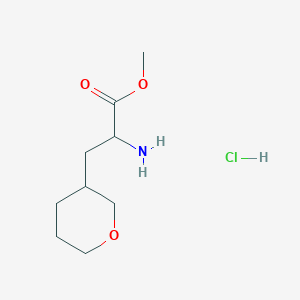

![molecular formula C21H15FN2O2 B2532445 (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide CAS No. 874602-33-2](/img/structure/B2532445.png)

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is a compound that belongs to the class of cyanoenones. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide, as part of a broader category of compounds with similar structures, has been explored for its unique chemical properties. For instance, compounds with the benzamide and furan moieties have been synthesized to explore their crystal structures and interactions with anions. A study demonstrated that these compounds exhibit significant colorimetric sensing abilities for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as detailed in the synthesis and structural analysis of N-(cyano(naphthalen-1-yl)methyl)benzamides (Younes et al., 2020).

Fluorine Incorporation in Organic Synthesis

The incorporation of fluorine into organic compounds, including those with furan rings, is a significant area of interest due to the unique properties that fluorine atoms confer on molecules, such as enhanced stability and altered reactivity. Studies have shown that microwave-assisted synthesis can efficiently produce fluorine-containing benzofurans, highlighting the versatility of furan compounds in organic synthesis and their potential applications in developing new materials and pharmaceuticals (Rao et al., 2005).

Biological Activity and Chemosensor Development

Compounds related to this compound have been evaluated for their biological activities, including DNA binding and sensing capabilities. A specific application is the development of fluorescent chemosensors for detecting metal ions and anions in biological systems. For example, phenoxazine-based compounds have been synthesized for dual-channel detection of Cd2+ and CN− ions, demonstrating the potential of furan-containing compounds in environmental monitoring and biomedical diagnostics (Ravichandiran et al., 2020).

Enantioselective Synthesis and Drug Discovery

The enantioselective synthesis of compounds with furan moieties, such as this compound, is crucial in drug discovery and development. Enantioselective processes can lead to the production of compounds with specific biological activities. A study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights the importance of stereochemistry in the biological activity of pharmaceutical compounds, emphasizing the role of microbial biotransformation in producing enantiomerically pure substances (Jimenez et al., 2019).

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This can lead to changes in the conformation or activity of the target molecule .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2/c22-19-9-5-4-8-18(19)20-11-10-17(26-20)12-16(13-23)21(25)24-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,24,25)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNYYDHFSDTNSW-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)

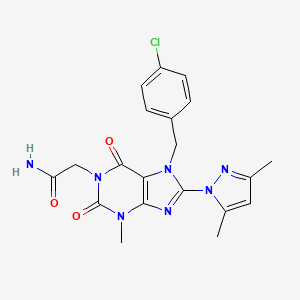

![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2532374.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)

![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)